molecular formula C21H19N5O2S B2416874 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421477-08-8

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2416874
CAS No.: 1421477-08-8
M. Wt: 405.48
InChI Key: GNOQBJCAVFFSOI-UHFFFAOYSA-N
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-20(13-9-10-17-18(11-13)25-29-24-17)22-12-19-15-7-3-4-8-16(15)21(28)26(23-19)14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOQBJCAVFFSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phthalazinone core: This can be achieved by cyclization of a suitable hydrazine derivative with a cyclopentanone derivative under acidic conditions.

    Introduction of the benzo[c][1,2,5]thiadiazole ring: This step involves the coupling of the phthalazinone intermediate with a benzo[c][1,2,5]thiadiazole derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[c][1,2,5]thiadiazole ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzo[c][1,2,5]thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or signal transduction pathways crucial for cancer cell proliferation and survival. For instance, studies have shown that compounds with similar structures can inhibit cell growth in various cancer cell lines, suggesting that N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide could be a candidate for further development in cancer therapy.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These protective effects could be attributed to its ability to modulate neurotransmitter systems or inhibit neuroinflammatory pathways .

The biological activity of this compound has been assessed through various assays:

  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in mood regulation and neurodegenerative diseases. Preliminary results indicated significant inhibition at low concentrations .
  • Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial activity against certain bacterial strains. This property could be explored further for potential therapeutic applications in infectious diseases .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized the compound and tested its efficacy against multiple cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound in models of oxidative stress. The findings revealed that treatment with this compound significantly reduced neuronal cell death and improved survival rates compared to controls .

Mechanism of Action

The mechanism of action of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It may inhibit enzymes involved in redox reactions, leading to an imbalance in cellular redox homeostasis.

    Binding to DNA/RNA: The compound may intercalate into DNA or RNA, affecting their function and stability.

    Modulation of Signaling Pathways: It may modulate signaling pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be compared with other similar compounds, such as:

    Phthalazinone Derivatives: These compounds share the phthalazinone core and are studied for their pharmacological properties.

    Benzo[c][1,2,5]thiadiazole Derivatives: These compounds share the benzo[c][1,2,5]thiadiazole ring and are known for their electronic properties.

    Carboxamide Derivatives: These compounds share the carboxamide functional group and are explored for their biological activities.

The uniqueness of this compound lies in its combination of these structural features, which confer a distinct set of chemical and biological properties.

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a unique structural arrangement, combining a phthalazinone core with a thiadiazole moiety. This compound is of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound can be characterized by the following features:

  • Phthalazinone Core : Offers potential interactions with biological targets.
  • Thiadiazole Ring : Known for various pharmacological activities.
  • Cyclopentyl Group : Enhances lipophilicity and may influence biological activity.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight358.43 g/mol

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Phthalazinone Core : Achieved through cyclization of appropriate precursors.
  • Introduction of Cyclopentyl Group : Utilizes Friedel-Crafts alkylation with cyclopentyl chloride.
  • Formation of Thiadiazole Moiety : Involves condensation reactions with thioketones or thiosemicarbazides.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives are known for their antifungal activities while phthalazine derivatives have shown promise in treating various bacterial infections .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Mechanistic studies indicate that it may inhibit specific enzymes involved in cancer cell proliferation. For example, the interaction with protein targets may block signal transduction pathways critical for tumor growth .

Enzyme Inhibition Studies

In vitro studies have demonstrated that related compounds exhibit inhibitory effects on monoamine oxidase (MAO) isoforms. The efficacy was assessed using fluorometric methods to measure hydrogen peroxide production as an indicator of enzyme activity inhibition .

Table: Inhibitory Activity of Related Compounds on MAO-A

CompoundIC₅₀ (µM)
Compound 6a0.060
Compound 6b0.241
Compound 6c0.300

Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of synthesized thiadiazole derivatives, including compounds structurally related to this compound. The results indicated that certain derivatives provided significant protection against convulsions in animal models .

Study 2: Pharmacological Assessment

Another research highlighted the synthesis and biological evaluation of thiadiazole-based compounds for their pharmacological activities. The findings suggested that modifications to the thiadiazole ring enhanced the overall biological efficacy of these compounds .

Q & A

Q. Q1: What are the key structural features of this compound that influence its biological activity?

The compound combines a phthalazinone core with a benzo[c][1,2,5]thiadiazole-carboxamide moiety. The phthalazinone scaffold is known for kinase inhibition (e.g., PARP inhibitors), while the thiadiazole group enhances electron-deficient properties, potentially improving binding to biological targets like enzymes or receptors. The cyclopentyl substituent may modulate lipophilicity and steric interactions, affecting bioavailability .

Q. Q2: What synthetic strategies are reported for analogous thiadiazole-phthalazinone hybrids?

A multi-step approach is typical:

Core formation : Cyclocondensation of hydrazine derivatives with diketones to form the phthalazinone ring.

Functionalization : Introduction of the benzo[c][1,2,5]thiadiazole via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

Cyclopentyl incorporation : Alkylation or reductive amination using cyclopentyl halides or aldehydes.
Critical intermediates should be purified via column chromatography, and structures confirmed by 1H^1H/13C^{13}C NMR .

Q. Q3: How can researchers validate the purity and stability of this compound under experimental conditions?

  • HPLC-MS : Quantify purity (>95%) and detect degradation products.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability.
  • NMR in DMSO-d6 : Monitor chemical shifts over 24–72 hours to detect hydrolysis or oxidation .

Advanced Research Questions

Q. Q4: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions often arise from pharmacokinetic factors (e.g., metabolic instability). Strategies:

  • Metabolite profiling : Use LC-MS to identify degradation products.
  • Prodrug design : Mask labile functional groups (e.g., esterify the carboxamide).
  • Dosing optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to enhance bioavailability .

Q. Q5: What computational methods are effective for predicting target binding modes?

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PARP-1 or kinases).
  • MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability.
  • Free energy calculations : Apply MM-PBSA to rank binding affinities. Validate with mutagenesis studies .

Q. Q6: How to optimize reaction yields for large-scale synthesis?

ParameterOptimization StrategyReference
SolventReplace DMF with acetonitrile to reduce side reactions (e.g., iodine-mediated cyclization)
TemperatureReflux at 80°C for 10 hrs improves cyclization efficiency vs. shorter durations
CatalystScreen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps

Q. Q7: How to address low reproducibility in biological assays?

  • Standardize protocols : Pre-equilibrate assay buffers (pH 7.4, 37°C) to minimize variability.
  • Control compounds : Include known inhibitors/agonists (e.g., olaparib for PARP assays).
  • Statistical design : Use a factorial DoE (Design of Experiments) to identify critical variables (e.g., cell passage number, serum concentration) .

Methodological Challenges

Q. Q8: What analytical techniques resolve structural ambiguities in cyclopentyl-phthalazinone derivatives?

  • X-ray crystallography : Resolve stereochemistry of the cyclopentyl group.
  • 2D NMR (COSY, NOESY) : Assign 1H^1H-1H^1H couplings and spatial proximity of substituents.
  • High-resolution MS : Confirm molecular formula (error < 2 ppm) .

Q. Q9: How to mitigate toxicity in preclinical models without compromising efficacy?

  • SAR studies : Modify the benzo[c][1,2,5]thiadiazole substituents to reduce off-target effects.
  • Dose fractionation : Administer smaller, frequent doses to lower peak plasma concentrations.
  • Biomarker monitoring : Track liver enzymes (ALT/AST) and renal function (creatinine) weekly .

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